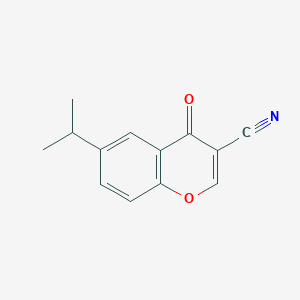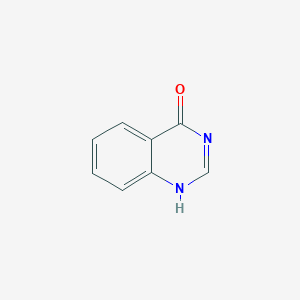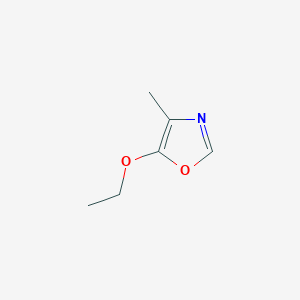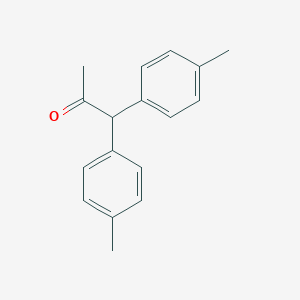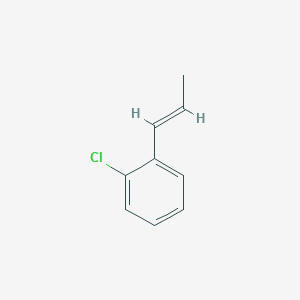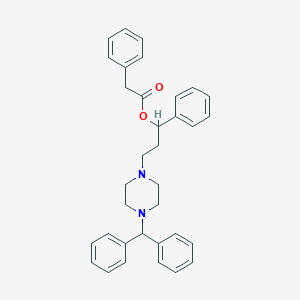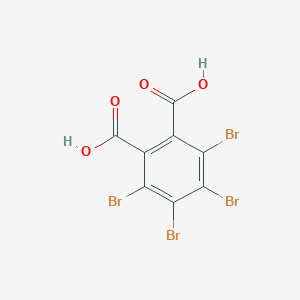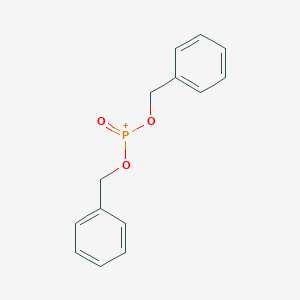
Dibenzyl phosphite
Overview
Description
Dibenzyl phosphite, also known as phosphonic acid dibenzyl ester, is an organophosphorus compound with the molecular formula (C_{14}H_{15}O_{3}P). It is characterized by the presence of a phosphorus atom bonded to two benzyl groups and one oxygen atom. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Mechanism of Action
Target of Action
Dibenzyl phosphite, also known as Dibenzyl phosphonate, is a chemical compound with the formula (C6H5CH2O)2P(O)H It’s known that phosphite compounds often target the respiratory system .
Biochemical Pathways
Phosphinic acids and derivatives are known to act as bioisosteric groups, and they play significant roles in various biological pathways .
Pharmacokinetics
Its physical properties such as boiling point (110-120 °c/001 mmHg), density (1187 g/mL at 25 °C), and its liquid form may influence its bioavailability.
Result of Action
It’s known that phosphite compounds can cause irritation to the skin and eyes, and they can also cause toxicity to the respiratory system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl phosphite can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dibenzyl phosphonate can be prepared by reacting this compound with benzyl bromide under mild conditions .
Another method involves the use of a catalytic system comprising potassium iodide (KI) and potassium carbonate (K2CO3) in polyethylene glycol (PEG-400) as a solvent. This method is efficient and environmentally friendly, avoiding the use of volatile organic solvents .
Industrial Production Methods
Industrial production of dibenzyl phosphonate typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzyl phosphate using oxidizing agents like hydrogen peroxide (H2O2).
Substitution: This compound can participate in substitution reactions, where the benzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: TfOH as a catalyst, water, temperature around 80°C in toluene.
Oxidation: Hydrogen peroxide (H2O2) as the oxidant.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phosphonic acid.
Oxidation: Dibenzyl phosphate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dibenzyl phosphite has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dibenzyl phosphite can be compared with other similar compounds such as:
Dibenzyl phosphate: Similar structure but with a phosphate group instead of a phosphonate group.
Triphenyl phosphite: Contains three phenyl groups bonded to phosphorus instead of benzyl groups.
Dimethyl phosphite: Contains two methyl groups bonded to phosphorus instead of benzyl groups.
Uniqueness
This compound is unique due to its specific reactivity and the ability to form stable phosphonic acid derivatives. Its benzyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .
Conclusion
This compound is a versatile organophosphorus compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable derivatives make it a valuable reagent in scientific research and industrial processes.
Properties
IUPAC Name |
oxo-bis(phenylmethoxy)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKYHDHLEMEVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO[P+](=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938038 | |
| Record name | Bis(benzyloxy)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17176-77-1 | |
| Record name | Dibenzyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(benzyloxy)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O720L5H5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary applications of dibenzyl phosphonate in synthetic chemistry?
A1: Dibenzyl phosphonate serves as a crucial reagent for phosphorylation reactions, enabling the incorporation of phosphonate groups into organic molecules []. This process is particularly valuable in synthesizing phosphonic acids, compounds with significant applications in various fields.
Q2: Are there any specific challenges associated with handling dibenzyl phosphonate during chemical synthesis?
A2: While a valuable reagent, dibenzyl phosphonate requires careful handling due to its potential thermal instability. It's crucial to note that this compound may decompose violently at temperatures exceeding 160 °C and might even explode during distillation []. Therefore, adhering to established safety protocols and employing appropriate techniques during synthesis and purification are paramount.
Q3: How can dibenzyl phosphonate be converted to the corresponding phosphonic acid?
A3: Dibenzyl phosphonate can be effectively transformed into its corresponding phosphonic acid through several methods []. One approach involves a "wet process" utilizing trifluoromethanesulfonic acid (TfOH) as a catalyst in the presence of water at 140 °C. This method facilitates the hydrolysis of various alkyl, alkenyl, and aryl-substituted phosphonates to their respective phosphonic acids with good yields.
Q4: Does dibenzyl phosphonate play a role in material science applications?
A4: While not directly involved in material synthesis, dibenzyl phosphonate contributes to developing crease-resistant textiles []. In a specific production method for crease-resistant shirts, dibenzyl phosphonate is incorporated into a finishing agent alongside other components like sodium polyacrylate and aqueous polyurethane. The fabric, after being treated with this finishing agent, demonstrates enhanced resistance to creasing, highlighting the indirect role of dibenzyl phosphonate in material performance enhancement.
Q5: Have there been any studies investigating the biological activity of dibenzyl phosphonate derivatives?
A5: Yes, researchers have explored the potential of dibenzyl phosphonate derivatives in medicinal chemistry []. Specifically, dibenzyl phosphonate was utilized to modify the anticancer natural product, arglabin, via Michael addition reactions. This modification yielded a series of arglabin derivatives, including one incorporating dibenzyl phosphonate. These derivatives were then subjected to in vitro evaluation against a panel of cancer and normal cell lines to assess their antiproliferative activity and cytotoxicity profiles.
Q6: Are there specific analytical techniques employed to characterize and quantify dibenzyl phosphonate?
A6: Characterization of dibenzyl phosphonate relies heavily on spectroscopic techniques, primarily 31P NMR spectroscopy []. This method allows for identifying and confirming the presence of the phosphonate group within the molecule. The chemical shift value in the 31P NMR spectrum, typically around 7.9 ppm with a coupling constant (1JPH) of 713 Hz, serves as a characteristic fingerprint for dibenzyl phosphonate. This technique plays a crucial role in confirming the compound's identity and purity during synthesis and purification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


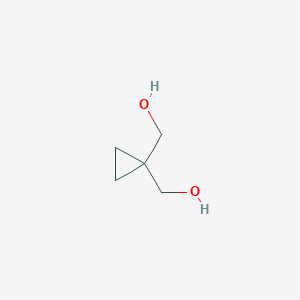


![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)
